molecular formula C21H21N3O2S B2663175 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone CAS No. 340018-57-7

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone

Cat. No. B2663175
CAS RN: 340018-57-7
M. Wt: 379.48
InChI Key: CTQYNTZVKWERIN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and imidazole derivatives highlights their potential in antioxidant capacity assays and reaction pathways studies. For example, Ilyasov et al. (2020) elucidated reaction pathways underlying the ABTS decolorization assay, indicating specific reactions, such as coupling, that could bias comparisons between antioxidants. This suggests potential applications of related imidazole derivatives in understanding antioxidant mechanisms and evaluating antioxidant capacity in various contexts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Impact and Remediation

The study of benzophenone-3, a common component in sunscreen products, by Kim and Choi (2014), reveals the environmental impact of certain organic compounds. This research emphasizes the importance of understanding the environmental fate and effects of such compounds, suggesting a potential research application for related imidazole derivatives in assessing ecological risks and environmental remediation strategies (Kim & Choi, 2014).

Analytical Methods and Enzyme Reactions

Munteanu and Apetrei (2021) reviewed analytical methods used in determining antioxidant activity, illustrating the significance of chemical reactions in assessing antioxidant capacity. This indicates a potential application of similar compounds in developing and refining analytical methods for research in food engineering, medicine, and pharmacy, where understanding the antioxidant properties is crucial (Munteanu & Apetrei, 2021).

Neurotoxicity and Environmental Contaminants

Research on the neurotoxicity of brominated flame retardants and their hydroxylated derivatives by Dingemans et al. (2011) highlights the complex interactions between environmental contaminants and neurodevelopment. This suggests a potential research application for related imidazole derivatives in exploring neurotoxic effects and the mechanisms underlying neurological damage caused by environmental pollutants (Dingemans, van den Berg, & Westerink, 2011).

Antitumor Activity

Iradyan et al. (2009) reviewed the antitumor activity of imidazole derivatives, presenting data on compounds that have progressed through preclinical testing. This review underscores the potential of imidazole derivatives in the search for new antitumor drugs and compounds with various biological properties, highlighting a potential area of application for 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone and similar structures in cancer research (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

As imidazole has become an important synthon in the development of new drugs , research into new compounds like “2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone” could potentially lead to the discovery of new drugs with a broad range of biological activities.

properties

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-18(24-11-13-26-14-12-24)15-27-21-22-19(16-7-3-1-4-8-16)20(23-21)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQYNTZVKWERIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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